

A Technical Guide to 4-((2-pyridinylmethyl)amino)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-((2-pyridinylmethyl)amino)benzoic acid

Cat. No.: B182430

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-((2-pyridinylmethyl)amino)benzoic acid**, including its chemical identity, physicochemical properties, a proposed synthetic protocol, and relevant experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in chemical synthesis and drug discovery.

Nomenclature and Chemical Identity

The compound with the common name **4-((2-pyridinylmethyl)amino)benzoic acid** is systematically named according to IUPAC nomenclature.

- IUPAC Name: 4-(pyridin-2-ylmethylamino)benzoic acid[1]
- Synonyms: **4-((2-Pyridinylmethyl)amino)benzoic acid**, 4-2-PMABA[1][2]
- CAS Number: 5966-18-7[1]
- Molecular Formula: C13H12N2O2[1][2]
- Molecular Weight: 228.25 g/mol [3]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C13H12N2O2	[1]
Molecular Weight	228.25 g/mol	[3]
Exact Mass	228.089877630 Da	[1]
XLogP3	2.46	[1]
Density	1.301 g/cm ³	[1]
Boiling Point	429 °C	[1]
Flash Point	213.2 °C	[1]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of 4-(pyridin-2-ylmethylamino)benzoic acid is not readily available, a plausible and efficient synthetic route is the reductive amination of 4-aminobenzoic acid with 2-pyridinecarboxaldehyde. This method is analogous to the synthesis of similar Schiff base derivatives.[\[4\]](#)[\[5\]](#)

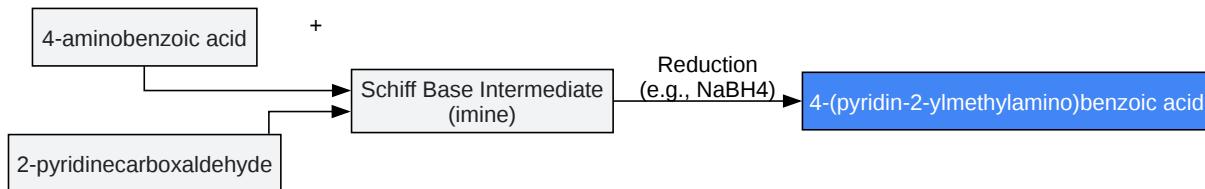
This protocol describes a two-step, one-pot reaction involving the formation of a Schiff base intermediate, followed by its in-situ reduction.

Materials:

- 4-aminobenzoic acid
- 2-pyridinecarboxaldehyde
- Methanol (or another suitable alcohol)
- Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

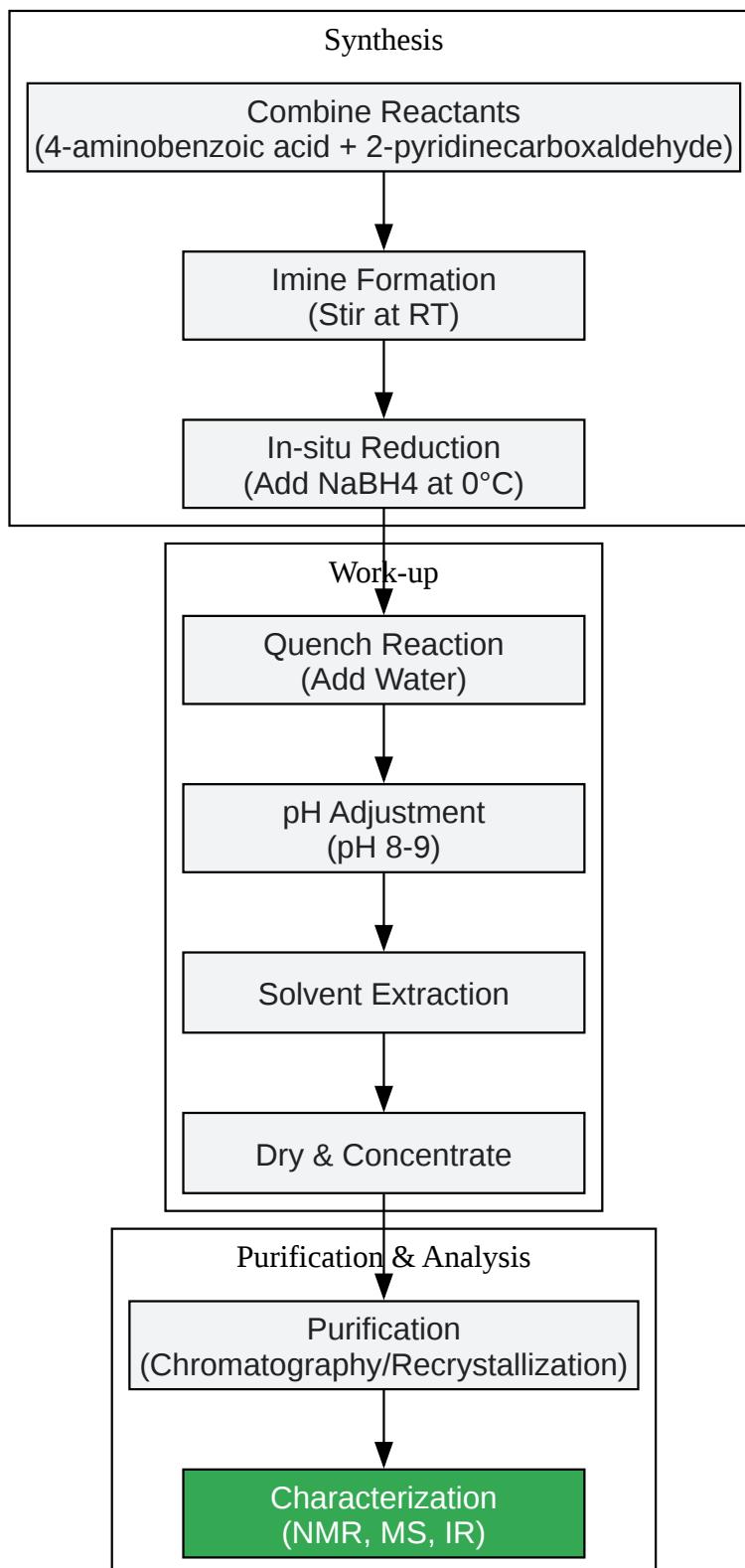
- Glacial acetic acid (if using STAB)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:


- Schiff Base Formation:
 - In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in methanol.
 - Add 2-pyridinecarboxaldehyde (1.0-1.2 eq) to the solution at room temperature.
 - If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.
 - Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the imine intermediate.
- Reduction:
 - Cool the reaction mixture in an ice bath to 0 °C.
 - Slowly add sodium borohydride (NaBH_4) (1.5-2.0 eq) in small portions. Caution: Hydrogen gas evolution will occur.
 - Allow the reaction to warm to room temperature and stir for an additional 8-12 hours, or until TLC analysis indicates the complete conversion of the imine to the desired secondary amine.
- Work-up and Purification:

- Quench the reaction by the slow addition of water.
- Reduce the volume of methanol under reduced pressure.
- Adjust the pH of the aqueous residue to be slightly basic (pH 8-9) using a saturated sodium bicarbonate solution to ensure the product is not protonated, which would increase its water solubility.
- Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 4-(pyridin-2-ylmethylamino)benzoic acid.

Characterization: The final product should be characterized by standard analytical techniques, such as ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.


Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the proposed synthetic pathway and a general experimental workflow.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of 4-(pyridin-2-ylmethylamino)benzoic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 4-((2-Pyridinylmethyl)amino)benzoic acid | C13H12N2O2 | CID 151392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[(4-Pyridinylmethyl)amino]benzoic acid | C13H12N2O2 | CID 935163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-4-{{(Pyridin-4-ylmethylidene)amino}methyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to 4-((2-pyridinylmethyl)amino)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182430#4-2-pyridinylmethyl-amino-benzoic-acid-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com